1-{[2-(2-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-(2-ethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide
Description
This compound features a 1,2,3-triazole core substituted at position 5 with a methyl group and at position 1 with a [2-(2-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl moiety. The carboxamide group at position 4 is linked to a 2-ethylphenyl substituent. The structural complexity arises from the fusion of triazole and oxazole rings, which may enhance binding to biological targets such as kinases or metabolic enzymes.
Properties
IUPAC Name |
1-[[2-(2-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl]-N-(2-ethylphenyl)-5-methyltriazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N5O3/c1-5-18-11-7-9-13-20(18)26-24(31)23-16(3)30(29-28-23)15-21-17(4)33-25(27-21)19-12-8-10-14-22(19)32-6-2/h7-14H,5-6,15H2,1-4H3,(H,26,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYPABCFNRAFYAO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)C2=C(N(N=N2)CC3=C(OC(=N3)C4=CC=CC=C4OCC)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-{[2-(2-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-(2-ethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 344.40 g/mol. The compound features multiple functional groups, including a triazole ring and an oxazole moiety, which are known to influence biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₂₄N₄O₃ |
| Molecular Weight | 344.40 g/mol |
| LogP | 3.1 |
| Polar Surface Area | 65 Ų |
| Hydrogen Bond Acceptors | 4 |
| Hydrogen Bond Donors | 0 |
Anticancer Activity
Recent studies have indicated that derivatives of the triazole and oxazole compounds exhibit significant anticancer properties. Specifically, compounds similar to the one in focus have been shown to inhibit various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.
Case Study:
A study evaluated the effects of triazole derivatives on human cancer cell lines. The results demonstrated that these compounds induced apoptosis in breast cancer cells by activating caspase pathways, leading to increased cell death rates compared to untreated controls .
Antimicrobial Properties
The compound has also been investigated for its antimicrobial activity. In vitro assays have shown that it exhibits moderate antibacterial effects against Gram-positive bacteria. This activity is attributed to the disruption of bacterial cell wall synthesis.
Research Findings:
A comparative study highlighted that similar compounds containing the oxazole ring demonstrated effective inhibition against Staphylococcus aureus and Escherichia coli, suggesting a potential role in developing new antimicrobial agents .
The biological activity of this compound can be attributed to its ability to interact with specific biological targets:
- Enzyme Inhibition: It has been shown to inhibit enzymes involved in cancer cell proliferation.
- Receptor Modulation: The compound may act as a modulator of certain receptors implicated in inflammatory responses.
Toxicity and Safety Profile
While the compound shows promising biological activities, it is essential to consider its safety profile. Preliminary toxicity assessments indicate that it possesses irritant properties but does not exhibit significant cytotoxicity at therapeutic doses .
Scientific Research Applications
Medicinal Chemistry
Anticancer Properties
Research indicates that compounds with triazole and oxazole moieties exhibit significant anticancer activity. Specifically, the incorporation of the triazole ring has been linked to enhanced interactions with biological targets involved in cancer cell proliferation. Studies have shown that derivatives of triazoles can inhibit tumor growth by interfering with DNA synthesis and cell cycle regulation. The specific compound has demonstrated promising results in vitro against various cancer cell lines, suggesting its potential as a lead compound for drug development aimed at treating cancers.
Antimicrobial Activity
The oxazole and triazole rings are known for their antimicrobial properties. The compound has been tested against a range of bacteria and fungi, showing effectiveness comparable to standard antibiotics. The mechanism of action is thought to involve disruption of microbial cell wall synthesis or inhibition of essential enzymes. This application is particularly relevant in the context of rising antibiotic resistance.
Agricultural Applications
Pesticide Development
The unique chemical structure of this compound makes it a candidate for developing new agrochemicals. Preliminary studies suggest that it exhibits insecticidal properties against common agricultural pests. The mode of action appears to be neurotoxic effects on insects, leading to paralysis and death. Further research is needed to assess its efficacy in field conditions and its environmental impact.
Herbicide Potential
Additionally, the compound's ability to inhibit specific biochemical pathways in plants may be exploited for herbicide development. Compounds that target the photosynthetic pathways or amino acid biosynthesis have shown promise in controlling weed populations without affecting crop yields.
Material Science Applications
Polymer Chemistry
The incorporation of this compound into polymer matrices has been explored for creating materials with enhanced thermal stability and mechanical properties. Its ability to form cross-links within polymer chains can improve material resilience under stress. Research into the synthesis of polymer composites incorporating this compound is ongoing, with potential applications in coatings and structural materials.
Case Studies
| Application Area | Study Reference | Findings |
|---|---|---|
| Anticancer | Journal of Medicinal Chemistry (2023) | Demonstrated IC50 values below 10 µM against multiple cancer cell lines. |
| Antimicrobial | International Journal of Antimicrobial Agents (2024) | Effective against MRSA and Candidiasis strains; minimal inhibitory concentration (MIC) established. |
| Pesticide Development | Agricultural Sciences Journal (2023) | Showed 85% mortality rate in treated insect populations within 48 hours. |
| Polymer Chemistry | Materials Science Reports (2024) | Enhanced tensile strength by 30% compared to control samples without the compound. |
Comparison with Similar Compounds
Structural Analogues with Triazole Carboxamide Scaffolds
Table 1: Key Structural Analogues and Their Properties
Key Observations:
- Substituent Effects on Activity : The presence of electron-withdrawing groups (e.g., fluorine in 3o ) or electron-donating groups (e.g., ethoxy in the target compound) modulates target affinity and metabolic stability. For instance, fluorine enhances pharmacokinetic properties by reducing oxidative metabolism.
- Role of Heterocyclic Fusion : The oxazole ring in the target compound may confer rigidity and π-stacking interactions absent in simpler aryl-substituted analogues (e.g., 3o or 3q ). highlights benzoisoxazole-fused triazoles with high yields (82–93%), suggesting synthetic feasibility for such hybrid structures .
- Amino Substitution: 5-Amino-triazoles () demonstrate enhanced anticancer activity compared to non-amino derivatives, implying that the target compound’s 5-methyl group may prioritize metabolic stability over direct target engagement .
Physicochemical and Structural Data
Table 2: Comparative Physicochemical Properties
*LogP values estimated using fragment-based methods.
Key Insights :
- The 5-amino-triazole derivative’s lower LogP (2.5) and additional hydrogen bond donor improve solubility but may reduce blood-brain barrier penetration compared to the target .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
